REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[C-:10]#[N:11].[Na+].[CH3:13][NH2:14].Cl>CO.O>[CH3:10][NH:11][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:2])[C:13]#[N:14] |f:1.2|
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
12.23 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
After completion, the reaction mixture was extracted with 3×100 mL dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was then dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
CNC(C#N)(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |